molecular formula C29H28N4O2S2 B2611594 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-00-4

3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2611594
CAS RN: 862826-00-4
M. Wt: 528.69
InChI Key: RAUSWUVTKAQKPT-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzamide, a benzo[d]thiazole, and an indole. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Benzo[d]thiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds derived from benzo[d]thiazol have been synthesized and evaluated for their antibacterial properties. For example, novel analogs synthesized by Palkar et al. (2017) showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017). Another study by Narayana et al. (2004) explored the antifungal potential of thiazolyl benzamides, indicating the potential of similar compounds in treating fungal infections (Narayana et al., 2004).

Anticancer Research

Several compounds with structural motifs similar to the query compound have been synthesized and tested for their anticancer activities. For instance, derivatives synthesized from indapamide showed proapoptotic activity on melanoma cell lines, suggesting a pathway for developing novel anticancer agents (Yılmaz et al., 2015). Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities, which are important in cancer management (Abu‐Hashem et al., 2020).

Synthetic Methodologies and Chemical Transformations

Research also focuses on developing novel synthetic routes and transformations for such compounds. For example, Nassiri and Milani (2020) described a simple, efficient synthesis of compounds from benzothiazole and ethyl bromocyanoacetate, showcasing the versatility and potential for creating structurally diverse molecules for various applications (Nassiri & Milani, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazole derivatives have been studied for their antimicrobial properties, where they inhibit quorum sensing in bacteria .

Future Directions

The future directions would depend on the properties and potential applications of this compound. For instance, if it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S2/c1-18-8-9-23-25(15-18)37-29(31-23)32-27(34)17-36-26-16-33(24-7-5-4-6-22(24)26)11-10-30-28(35)21-13-19(2)12-20(3)14-21/h4-9,12-16H,10-11,17H2,1-3H3,(H,30,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSWUVTKAQKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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